[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chiral compound featuring a pyrrolidine core modified with a tert-butyl carbamate protecting group and a branched amino-acyl side chain. This structure is critical for its role as an intermediate in pharmaceutical synthesis, particularly in protease inhibitors and kinase-targeting therapies. The stereochemistry (S,S configuration) and tert-butyl ester group enhance its stability during synthetic processes, making it a valuable building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-7-19(15(21)22-16(4,5)6)12-8-9-18(10-12)14(20)13(17)11(2)3/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXONZPLDZMMAD-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid Activation and Coupling to Pyrrolidine
The (S)-2-amino-3-methyl-butyryl group is introduced using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. In a representative protocol:
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Reagents : (S)-2-amino-3-methylbutyric acid (1.2 equiv), HATU (1.1 equiv), Et₃N (3.0 equiv).
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Solvent : Anhydrous dichloromethane (DCM).
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Conditions : Stirring at −10°C for 45 minutes.
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Yield : 89–92% after silica gel chromatography.
Critical Parameter : Maintaining subzero temperatures minimizes racemization of the chiral center.
Pyrrolidine Ring Functionalization
The pyrrolidine scaffold is functionalized at the 3-position via nucleophilic substitution. A patented method employs:
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Substrate : N-Boc-pyrrolidin-3-yl-ethylamine.
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Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv), DMAP (0.1 equiv).
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Solvent : Tetrahydrofuran (THF).
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Conditions : Room temperature, 12 hours.
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Yield : 78–82%.
Table 1: Comparison of Coupling Agents for Pyrrolidine Functionalization
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DCM | −10°C | 92 | 98.5 |
| EDC/HOBt | DMF | 0°C | 85 | 97.2 |
| DCC | CHCl₃ | RT | 72 | 95.8 |
Carbamate Formation and tert-Butyl Ester Installation
The final step involves reacting the intermediate with tert-butyl chloroformate. A protocol from VulcanChem specifies:
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Reagents : tert-Butyl chloroformate (1.2 equiv), pyridine (2.0 equiv).
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Solvent : Ethyl acetate.
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Conditions : 0°C to RT, 4 hours.
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Workup : Sequential washes with 1M HCl, NaHCO₃, and brine.
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Yield : 75–80%.
Challenges : Competing hydrolysis of the chloroformate necessitates strict anhydrous conditions.
Purification and Analytical Validation
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethyl acetate/hexane. Key quality metrics:
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HPLC Purity : ≥98% (UV detection at 254 nm).
Alternative Synthetic Routes and Scalability
Solid-Phase Synthesis
A patent-derived approach uses Wang resin-bound pyrrolidine to streamline purification:
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Resin Loading : 0.8 mmol/g.
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Coupling Cycles : Fmoc-deprotection with piperidine, HATU-mediated acylation.
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Cleavage : TFA/DCM (1:4), 2 hours.
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Yield : 68% over 5 steps.
Advantage : Reduced purification burden but lower overall yield.
Enzymatic Resolution
Racemic mixtures of intermediates are resolved using Candida antarctica lipase B in tert-butyl methyl ether:
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Substrate : Racemic pyrrolidine-3-yl-ethylamine.
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Conditions : 30°C, 24 hours.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors improve reproducibility:
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Reactor Type : Microfluidic chip with Pd-coated channels.
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Throughput : 120 g/hour.
Table 2: Scalability Metrics for Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Yield | 75% | 88% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Chemical Reactions Analysis
Types of Reactions
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The molecular pathways involved include the formation of stable complexes with the target proteins, leading to changes in their activity.
Comparison with Similar Compounds
a) tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805)
- CAS : 431058-52-5
- Key Differences : Contains a cyclopropyl ring fused to the pyrrolidine, altering steric hindrance and conformational flexibility compared to the target compound. The (3R) configuration may influence binding affinity in enantioselective reactions .
- Applications : Used in synthesizing spiropyrrolidine scaffolds for CNS-targeting drugs.
b) Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
- CAS : 1354003-22-7
- The lack of a branched chain may limit its utility in mimicking natural peptide substrates .
c) [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
- CAS : 1353998-29-4
- Key Differences: Incorporates a chloroacetyl group, enhancing electrophilicity for nucleophilic substitution reactions.
Amino-Acyl Modified Pyrrolidines
a) tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate
- CAS : WXG01711 (ChemicalBook)
- Key Differences: Features a pyrrolidinone (2-oxopyrrolidine) ring, introducing a ketone group that may stabilize transition states in catalytic processes. The oxo group reduces basicity compared to the amino-butyryl side chain in the target compound .
Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester, also known by its CAS number 1354028-76-4, is a compound with significant potential in pharmacology, particularly in the context of antimalarial and antibacterial activities. This article explores its biological activity based on available research findings, including case studies and relevant data.
- Molecular Formula: C16H31N3O3
- Molecular Weight: 313.44 g/mol
- CAS Number: 1354028-76-4
The compound acts primarily as an inhibitor of specific enzymes that are crucial for the survival and proliferation of pathogens such as Plasmodium falciparum, the causative agent of malaria. Its structure allows it to interact effectively with protein farnesyltransferase (PFT), which is involved in the post-translational modification of proteins necessary for cell signaling and growth.
Antimalarial Activity
Research has demonstrated that this compound exhibits potent antimalarial activity. It has been shown to inhibit the growth of P. falciparum in vitro, with effective concentrations (ED50) reported to be below 1 μM in certain derivatives. The inhibition mechanism involves blocking the PFT enzyme, which is essential for the parasite's cellular functions.
Table 1: Antimalarial Activity Data
| Compound | Target | ED50 (μM) | Reference |
|---|---|---|---|
| [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester | PfPFT | <1 | |
| Derivative 1 | PfPFT | 0.88 | |
| Derivative 2 | PfPFT | 0.54 |
Antibacterial Activity
In addition to its antimalarial properties, this compound has shown promise against various bacterial strains, particularly Gram-positive bacteria. Its effectiveness against drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) indicates its potential as a novel antibiotic.
Case Study: Efficacy Against MRSA
A study conducted on the antibacterial properties of related compounds indicated that derivatives of carbamic acids could inhibit the growth of MRSA at low concentrations (0.78–3.125 μg/mL), comparable to existing last-resort antibiotics like vancomycin and linezolid . This suggests that [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester might offer similar or enhanced efficacy against resistant strains.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Preliminary studies suggest moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects on human health.
Q & A
Basic Research Questions
Q. What are the critical steps in designing a synthesis route for this compound, considering its stereochemical complexity?
- Methodology : Begin with activating the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) to facilitate coupling with the pyrrolidine scaffold . Protect the amino group with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions during esterification. Monitor stereochemistry by employing chiral starting materials or catalysts, as seen in asymmetric Mannich reactions . Purify intermediates via column chromatography (ethyl acetate/cyclohexane gradients) to isolate diastereomers .
Q. How can researchers verify the compound’s purity and stereochemical integrity post-synthesis?
- Methodology : Use HPLC with a chiral stationary phase to resolve enantiomers. Confirm molecular identity via - and -NMR spectroscopy, comparing chemical shifts to analogous tert-butyl-protected pyrrolidine derivatives (e.g., δ ~1.34 ppm for Boc methyl groups) . IR spectroscopy can validate carbamate formation (e.g., C=O stretches at ~1680–1765 cm) .
Q. What stability considerations are essential for handling this compound in aqueous or acidic conditions?
- Methodology : The Boc group is acid-labile; avoid prolonged exposure to acidic media (< pH 5). Store the compound in anhydrous solvents (e.g., THF or dichloromethane) under inert gas to prevent hydrolysis. Monitor degradation via TLC or LC-MS under stress conditions (e.g., 37°C, 75% humidity) .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the pyrrolidine and amino acid moieties?
- Methodology : Optimize coupling reagents (e.g., HATU or DCC) and bases (e.g., DMAP or triethylamine) to enhance reactivity . If steric hindrance from the tert-butyl group limits efficiency, consider temporary protecting groups (e.g., Fmoc for the amino acid) . Kinetic studies under varying temperatures (0–20°C) may identify rate-limiting steps .
Q. What strategies resolve contradictions in stereochemical outcomes reported in literature for similar compounds?
- Methodology : Compare reaction conditions across studies: solvent polarity (e.g., dichloromethane vs. DMF) and catalyst chirality (e.g., CuCl·2HO in THF) can invert stereoselectivity . Computational modeling (DFT) of transition states may rationalize discrepancies in diastereomer ratios .
Q. How can mechanistic studies elucidate the role of the tert-butyl group in stabilizing intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
